REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].C1(C=CC(O)=CC=1)O.CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.[Cl:34][SiH:35]([Cl:37])[Cl:36]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.COCCOC.C(O)C>[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:35]([Cl:37])([Cl:36])[Cl:34])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
138.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
135.5 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
1,2-dimethoxyethane ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC.C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 cc, 3-necked, round bottomed flask, equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel, condenser
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |